molecular formula C9H7BrN2O2 B12090025 6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1427364-12-2

6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B12090025
CAS No.: 1427364-12-2
M. Wt: 255.07 g/mol
InChI Key: QWTZJAVMOPLTSU-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound. Imidazo[1,2-A]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the imidazo[1,2-A]pyridine ring.

    Reduction Products: Dehalogenated imidazo[1,2-A]pyridines.

    Coupling Products: Aryl or alkyl-substituted imidazo[1,2-A]pyridines.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

    6-Chloro-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior.

    2,7-Dimethyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Different substitution pattern affecting its biological and chemical properties.

Uniqueness

6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both bromine and methyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for various applications in medicinal chemistry, biological research, and material science .

Properties

CAS No.

1427364-12-2

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(9(13)14)12(8)4-6(5)10/h2-4H,1H3,(H,13,14)

InChI Key

QWTZJAVMOPLTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C(=O)O

Origin of Product

United States

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